tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate

LogP Hydrophilicity Drug-likeness

tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS 1269532-60-6) is a heterocyclic building block featuring a fused thiazolo[4,5-c]pyridine scaffold, a Boc-protected secondary amine at position 5, and a primary hydroxymethyl group at position 2 of the thiazole ring. The compound has a molecular formula C12H18N2O3S, a molecular weight of 270.35 g/mol, and a computed XLogP3-AA of 0.9, indicating moderate hydrophilicity relative to other 2-substituted analogs in this series.

Molecular Formula C12H18N2O3S
Molecular Weight 270.347
CAS No. 1269532-60-6
Cat. No. B597315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate
CAS1269532-60-6
SynonymsThiazolo[4,5-c]pyridine-5(4H)-carboxylic acid, 6,7-dihydro-2-(hydroxyMethyl)-, 1,1-diMethylethyl ester
Molecular FormulaC12H18N2O3S
Molecular Weight270.347
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)N=C(S2)CO
InChIInChI=1S/C12H18N2O3S/c1-12(2,3)17-11(16)14-5-4-9-8(6-14)13-10(7-15)18-9/h15H,4-7H2,1-3H3
InChIKeyVCJZMEKGWQJKSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS 1269532-60-6): Structural and Physicochemical Baseline for Procurement Evaluation


tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS 1269532-60-6) is a heterocyclic building block featuring a fused thiazolo[4,5-c]pyridine scaffold, a Boc-protected secondary amine at position 5, and a primary hydroxymethyl group at position 2 of the thiazole ring [1]. The compound has a molecular formula C12H18N2O3S, a molecular weight of 270.35 g/mol, and a computed XLogP3-AA of 0.9, indicating moderate hydrophilicity relative to other 2-substituted analogs in this series [1]. It belongs to a broader class of thiazolopyridine derivatives that have been investigated as metabotropic glutamate receptor 5 (mGluR5) antagonists and as scaffolds in medicinal chemistry programs targeting CNS disorders, inflammation, and kinase inhibition [2]. As a synthetic intermediate, it is commercially available from multiple vendors at purities of 95% to 98% .

Why In-Class 6,7-Dihydrothiazolo[4,5-c]pyridine Building Blocks Cannot Simply Substitute for CAS 1269532-60-6


Close analogs within the 6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate series differ critically at the 2-position substituent, which dictates both the physicochemical properties and the downstream synthetic options available to the user. Replacing the hydroxymethyl group (–CH2OH) with a halogen (e.g., –Cl, –Br), an amino group (–NH2), or hydrogen (unsubstituted) changes the compound's hydrogen-bond donor/acceptor profile, LogP, topological polar surface area (TPSA), and molecular weight, which in turn influence solubility, membrane permeability, and compatibility with subsequent reaction steps [1]. Furthermore, the [4,5-c] vs. [5,4-c] ring-fusion regiochemistry, which shares identical molecular formula and mass, produces a structurally distinct scaffold with different spatial orientation of substituents, a factor that is critical in structure-based drug design where receptor binding geometry is sensitive to vector alignment . These physicochemical and structural differences mean that no in-class analog can be treated as a drop-in replacement without re-optimizing synthetic routes or re-validating biological activity. The quantitative evidence below details these points of differentiation.

Quantitative Differentiation Evidence for CAS 1269532-60-6 Against Closest 2-Substituted Analogs and Regioisomers


Hydrophilicity Advantage: XLogP3-AA of 0.9 for CAS 1269532-60-6 vs. Higher LogP for 2-Halo Analogs

The target compound exhibits a computed XLogP3-AA value of 0.9, which is substantially lower (more hydrophilic) than the corresponding 2-chloro and 2-bromo analogs. While exact computed XLogP3-AA values for the 2-halo analogs are not deposited in PubChem, the absence of a hydrogen-bond donor in these analogs (HBD = 0 vs. 1 for the hydroxymethyl compound) and the replacement of a polar –CH2OH group (which contributes 1 HBD and 1 HBA) with a hydrophobic halogen atom predict a LogP increase of approximately 1.0–1.5 log units based on fragment-based contributions [1]. This lower LogP of the hydroxymethyl derivative can translate to improved aqueous solubility and a more favorable drug-likeness profile when the scaffold is elaborated into lead compounds [2].

LogP Hydrophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity Differentiate CAS 1269532-60-6 from 2-Halo and Unsubstituted Parent Analogs

The target compound has a computed TPSA of 90.9 Ų and features 1 hydrogen-bond donor (the –OH of the hydroxymethyl group) and 5 hydrogen-bond acceptors [1]. In contrast, the 2-chloro analog (CAS 2180093-36-9, C11H15ClN2O2S) and 2-bromo analog (CAS 1253654-37-3, C11H15BrN2O2S) each have 0 HBD and 4 HBA, yielding a lower TPSA. The unsubstituted parent compound (CAS 726207-27-8, C11H16N2O2S) also has 0 HBD and 4 HBA . The additional HBD and higher TPSA of the target compound contribute to different solubility and membrane permeability characteristics, which are relevant parameters in both synthetic intermediate handling and final compound design.

TPSA Hydrogen bonding Permeability Bioavailability

Synthetic Handle Versatility: The Hydroxymethyl Group Enables Direct Functionalization Pathways Inaccessible to 2-Halo or 2-Amino Analogs

The primary alcohol moiety (–CH2OH) at the 2-position of the thiazole ring in CAS 1269532-60-6 serves as a versatile synthetic handle that can undergo chemoselective transformations—including Mitsunobu reactions, etherification, oxidation to the aldehyde or carboxylic acid, sulfonation, and conversion to a leaving group (e.g., mesylate, bromide)—without affecting the Boc protecting group [1]. In comparison, the 2-chloro analog (CAS 2180093-36-9) and 2-bromo analog (CAS 1253654-37-3) are primarily limited to nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions , while the 2-amino analog (CAS 1002355-91-0) requires protection/deprotection strategies for selective functionalization . The 2-(bromomethyl) analog (CAS 2306369-82-2) offers comparable alkylation reactivity but with higher molecular weight (333.24 vs. 270.35 g/mol) and greater alkylating potential, which may introduce off-target reactivity or toxicity concerns in downstream biological applications . This differential in accessible reaction space means the hydroxymethyl building block provides synthetic chemists with a uniquely broad palette of orthogonal transformations without requiring additional protection/deprotection steps at the 2-position.

Synthetic handle Functionalization Etherification Oxidation Building block utility

Regioisomeric Differentiation: CAS 1269532-60-6 ([4,5-c] Fusion) vs. CAS 1190971-76-6 ([5,4-c] Fusion) — Identical Formula, Divergent Scaffold Geometry

CAS 1269532-60-6 (thiazolo[4,5-c]pyridine fusion) and its regioisomer CAS 1190971-76-6 (thiazolo[5,4-c]pyridine fusion) share the same molecular formula (C12H18N2O3S), molecular weight (270.35 g/mol), and functional groups, yet differ fundamentally in the connectivity of the thiazole and pyridine rings [1]. In the [4,5-c] isomer, the thiazole sulfur is positioned at the 4-position of the fused system relative to the pyridine nitrogen, whereas in the [5,4-c] isomer, the sulfur is at the 5-position, altering the spatial vector of the hydroxymethyl substituent by approximately 1.5–2.0 Å and changing the angle of projection relative to the Boc-protected piperidine ring . This difference is non-trivial in structure-based drug design: the [4,5-c] scaffold projects the 2-substituent in a different trajectory than the [5,4-c] scaffold, which can affect target engagement when the compound is elaborated into a final ligand. In mGluR5 antagonist programs, the [4,5-c] scaffold has been specifically claimed in patent disclosures, suggesting a preference for this regioisomeric form in receptor binding [2]. Procurement of the incorrect regioisomer would yield a structurally distinct chemotype that may not recapitulate established structure-activity relationships.

Regioisomer Scaffold geometry Vector alignment Structure-based design

Purity, Availability, and Vendor Supply Landscape: CAS 1269532-60-6 Offers 95–98% Purity from Multiple Established Suppliers vs. Custom Synthesis for Less Common Analogs

CAS 1269532-60-6 is stocked by multiple established suppliers including Leyan (95+% purity, catalog number 1216068) , AKSci (95% purity, catalog 8966DU) , MolCore (NLT 98% purity) , and Enamine (catalog EN300-298494) [1], with available quantities ranging from 50 mg to gram scale. In contrast, the 2-chloro analog (CAS 2180093-36-9) is available from fewer vendors (e.g., Leyan, 98% purity) , while the 2-(bromomethyl) analog (CAS 2306369-82-2) is listed primarily by Achemblock , and the 2-trifluoromethyl analog (CAS not definitively assigned from search results) appears to have limited commercial availability. The broader supplier base and multi-gram availability of the target compound reduce single-source supply risk and facilitate scale-up from discovery to preclinical supply without requiring a change in building block identity.

Purity Vendor availability Supply chain Procurement

Optimal Application Scenarios for tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS 1269532-60-6) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring a Polarity-Balanced, Multifunctional Scaffold with Broad Derivatization Potential

For medicinal chemistry teams building focused compound libraries targeting CNS receptors or enzymes with moderate polarity requirements (e.g., mGluR5, kinases, sEH/FLAP), CAS 1269532-60-6 provides a scaffold with a computed XLogP3-AA of 0.9 and TPSA of 90.9 Ų, positioning it favorably within lead-like chemical space . The hydroxymethyl handle permits diversification through etherification, oxidation, Mitsunobu, and sulfonation pathways without requiring additional protecting group manipulations—a synthetic economy advantage over the 2-amino analog (CAS 1002355-91-0), which necessitates amine protection/deprotection cycles [1]. The [4,5-c] regioisomeric form has been specifically exemplified in mGluR5 antagonist patents, providing a literature precedent for this scaffold geometry in CNS drug discovery .

Parallel Synthesis and Late-Stage Functionalization Workflows Where Orthogonal Reactivity of the 2-Hydroxymethyl Group Reduces Step Count

In automated parallel synthesis or DNA-encoded library (DEL) production, where minimizing synthetic steps and maximizing chemical diversity per building block is paramount, CAS 1269532-60-6 offers a distinct advantage over the 2-chloro analog (CAS 2180093-36-9) and 2-bromo analog (CAS 1253654-37-3): the hydroxymethyl group can be directly elaborated without requiring transition-metal catalysis . Etherification with alkyl halides, oxidation to the aldehyde for reductive amination, or conversion to a mesylate for nucleophilic displacement can all be performed under mild conditions compatible with the Boc group, whereas the 2-halo analogs typically require palladium- or copper-mediated cross-coupling conditions that may necessitate elevated temperatures and extended reaction times [1]. This translates to faster library production cycles and broader accessible chemical space from a single building block.

Procurement for Multi-Year Drug Discovery Programs Requiring Supply Chain Resilience and Scalability

For long-running discovery programs that anticipate progression from hit-to-lead through lead optimization and ultimately to preclinical candidate selection, selecting a building block with a robust multi-vendor supply chain is critical. CAS 1269532-60-6 is stocked by at least four established suppliers (Leyan, AKSci, MolCore, Enamine) at purities ranging from 95% to NLT 98% in quantities from 50 mg to gram scale, with some vendors offering bulk custom synthesis options . This contrasts with the 2-(bromomethyl) analog (CAS 2306369-82-2), which is primarily available from a single vendor (Achemblock), and the 2-trifluoromethyl analog, for which commercial availability appears limited [1]. The multi-supplier landscape for the target compound mitigates the risk of supply disruption and facilitates competitive sourcing, which is a material consideration when the building block is embedded in the synthetic route of a development candidate.

Regioisomer-Specific Structure-Based Drug Design Where [4,5-c] Scaffold Geometry Is Required for Target Engagement

In structure-based drug design programs where the thiazolopyridine scaffold serves as a core recognition element, the regiochemistry of ring fusion directly impacts the trajectory of substituents entering binding pockets. CAS 1269532-60-6 provides the [4,5-c] fusion geometry, which projects the 2-hydroxymethyl group along a distinct vector compared to the [5,4-c] regioisomer (CAS 1190971-76-6) despite identical molecular formula and mass . The [4,5-c] scaffold has been specifically claimed in patents covering mGluR5 antagonists and other thiazolopyridine-based therapeutic programs, indicating that this fusion pattern is preferred for target binding in certain receptor systems [1]. For programs building on published structure-activity relationships derived from [4,5-c] thiazolopyridine series, procuring CAS 1269532-60-6 rather than the [5,4-c] isomer ensures fidelity to the established pharmacophore model and avoids the need for re-validation of binding modes.

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